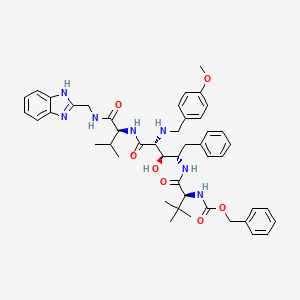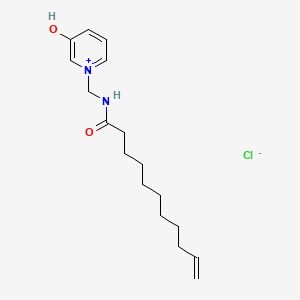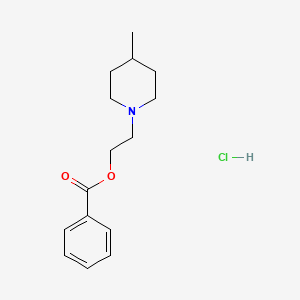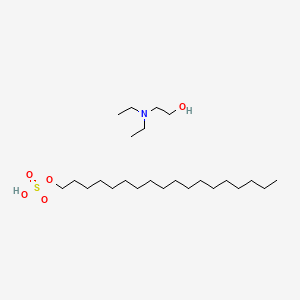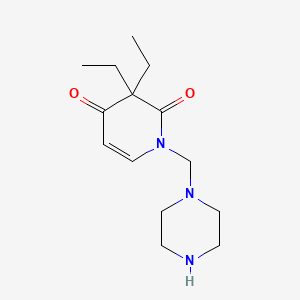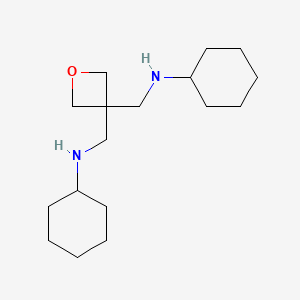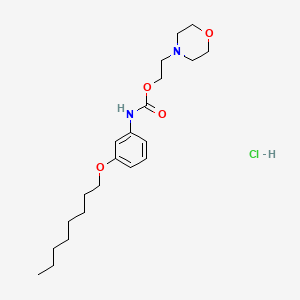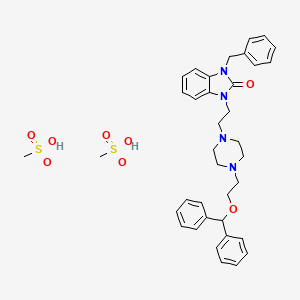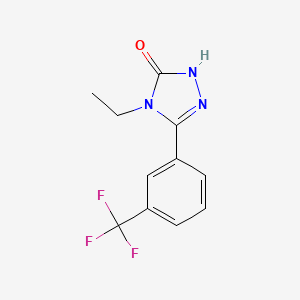
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-éthyl-5-(3-(trifluorométhyl)phényl)- est un composé organique appartenant à la famille des triazolones. Ce composé est caractérisé par sa structure unique, qui comprend un cycle triazole fusionné avec un groupe cétone, un groupe éthyle et un groupe phényle substitué par un trifluorométhyle.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-éthyl-5-(3-(trifluorométhyl)phényl)- implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de dérivés d’hydrazine avec des composés carbonylés, suivie d’une cyclisation et de modifications de groupes fonctionnels. Les conditions de réaction impliquent souvent l’utilisation de solvants tels que l’éthanol ou l’acide acétique, et les réactions sont généralement effectuées à des températures élevées pour faciliter le processus de cyclisation .
Méthodes de production industrielle
À l’échelle industrielle, la production de ce composé peut impliquer des procédés continus pour assurer une qualité et un rendement constants. L’utilisation de catalyseurs et de conditions de réaction optimisées peut améliorer l’efficacité de la synthèse. L’extensibilité du processus est cruciale pour son application dans la production à grande échelle, en particulier pour les applications pharmaceutiques et de la science des matériaux.
Analyse Des Réactions Chimiques
Types de réactions
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-éthyl-5-(3-(trifluorométhyl)phényl)- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier les groupes existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation du composé, ce qui peut conduire à différents dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines ou les thiols. Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent souvent des températures contrôlées et l’utilisation d’atmosphères inertes pour empêcher les réactions secondaires indésirables.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés de triazolone avec des groupes fonctionnels supplémentaires contenant de l’oxygène, tandis que les réactions de substitution peuvent introduire une large gamme de substituants, conduisant à une variété de dérivés.
Applications de recherche scientifique
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-éthyl-5-(3-(trifluorométhyl)phényl)- présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux matériaux et catalyseurs.
Biologie : La structure unique du composé en fait un candidat pour l’étude des interactions enzymatiques et des voies biologiques.
Applications De Recherche Scientifique
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mécanisme D'action
Le mécanisme par lequel 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-éthyl-5-(3-(trifluorométhyl)phényl)- exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Le cycle triazole peut interagir avec diverses enzymes et récepteurs, inhibant ou modulant potentiellement leur activité. Le groupe trifluorométhyle améliore la lipophilie du composé, lui permettant de pénétrer plus efficacement les membranes biologiques. Les voies exactes impliquées dépendent de l’application spécifique et du contexte biologique dans lequel le composé est utilisé .
Comparaison Avec Des Composés Similaires
Composés similaires
5-Nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) : Connu pour son utilisation dans les explosifs en raison de son insensibilité et de sa stabilité thermique.
3-Nitro-1,2,4-triazol-5-one (NTO) : Un autre isomère présentant des propriétés similaires à la 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one.
Unicité
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-éthyl-5-(3-(trifluorométhyl)phényl)- est unique en raison de la présence du groupe trifluorométhyle, qui confère des propriétés chimiques et physiques distinctes. Ce groupe améliore la stabilité et la réactivité du composé, le rendant adapté à un large éventail d’applications que les composés similaires ne pourraient pas atteindre.
Propriétés
Numéro CAS |
129521-48-8 |
|---|---|
Formule moléculaire |
C11H10F3N3O |
Poids moléculaire |
257.21 g/mol |
Nom IUPAC |
4-ethyl-3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C11H10F3N3O/c1-2-17-9(15-16-10(17)18)7-4-3-5-8(6-7)11(12,13)14/h3-6H,2H2,1H3,(H,16,18) |
Clé InChI |
MTGXJWRECSAOKX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NNC1=O)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


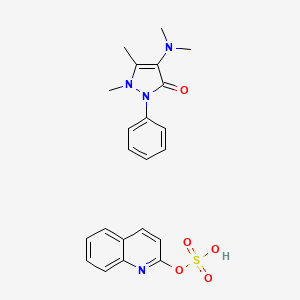


![10-[2-(3,4-dimethoxyphenyl)ethyl]-5,15-dimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2(7),3,5,12,15-pentaen-14-one;hydrochloride](/img/structure/B12732857.png)
